molecular formula C10H15N3O3S B11801485 2-((4-(4-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid

2-((4-(4-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid

Cat. No.: B11801485
M. Wt: 257.31 g/mol
InChI Key: FLWUVAODKVUWCJ-UHFFFAOYSA-N
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Description

2-((4-(4-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid is a synthetic organic compound featuring a 1,2,5-thiadiazole core substituted with a 4-methylpiperidin-1-yl group at the 4-position and an acetic acid moiety via an ether linkage at the 3-position. The molecular formula is C₁₀H₁₅N₃O₃S, with an approximate molecular weight of 257.3 g/mol. Its structure combines a heterocyclic thiadiazole ring, known for metabolic stability and bioisosteric properties, with a lipophilic 4-methylpiperidine group and a polar acetic acid tail.

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

2-[[4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl]oxy]acetic acid

InChI

InChI=1S/C10H15N3O3S/c1-7-2-4-13(5-3-7)9-10(12-17-11-9)16-6-8(14)15/h7H,2-6H2,1H3,(H,14,15)

InChI Key

FLWUVAODKVUWCJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NSN=C2OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid typically involves multiple steps, starting with the preparation of the piperidine and thiadiazole intermediates. The piperidine ring can be synthesized through a series of cyclization reactions, while the thiadiazole ring is often formed via a cyclization reaction involving a thioamide and a diazonium salt. The final step involves the coupling of these intermediates with acetic acid under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques would also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

2-((4-(4-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-(4-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiadiazole ring can bind to enzymes involved in oxidative stress pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Structural Analog: Timolol Maleate

Timolol Maleate (CAS 26839-75-8) is a non-cardioselective β-blocker with the IUPAC name (2S)-1-[(1,1-dimethylethyl)amino]-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol (Z)-butenedioate .

Property 2-((4-(4-Methylpiperidin-1-yl)-... Timolol Maleate
Core Structure 1,2,5-Thiadiazole 1,2,5-Thiadiazole
4-Position Substituent 4-Methylpiperidin-1-yl Morpholin-4-yl
3-Position Substituent Acetic acid (C₂H₄O₂) Propanolol chain (C₃H₇O)
Molecular Weight ~257.3 g/mol 316.4 g/mol
Key Functional Groups Acetic acid, piperidine Tertiary amine, morpholine, maleate salt

Functional Implications :

  • Conversely, morpholine’s oxygen atoms increase polarity, which may favor aqueous solubility .
  • Acetic Acid vs. Propanolol Chain: The acetic acid moiety introduces a carboxylic acid group, which could facilitate hydrogen bonding or ionic interactions with biological targets, contrasting with Timolol’s β-blocking activity mediated by its propanolol side chain .

Piperidine-Based Analogs

Compounds such as 7-[4-(dimethylamino)-4-methylpiperidin-1-yl]-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (from ) share the 4-methylpiperidine motif but incorporate it into larger polycyclic frameworks. These analogs often target kinases or GPCRs, suggesting that the 4-methylpiperidine group in the target compound may similarly modulate steric bulk and basicity to optimize target engagement .

Acetic Acid Derivatives

lists acetic acid derivatives like 2-[[4-(trifluoromethyl)-3-pyridinyl]thio]-acetic acid (CAS 387350-44-9), which replace the thiadiazole ring with a pyridine-thioether group. Such compounds highlight the versatility of the acetic acid group in conferring acidity (pKa ~2.5–4.5) and enhancing solubility, though the thiadiazole core in the target compound offers greater rigidity and metabolic resistance .

Pharmacological and Physicochemical Considerations

  • Solubility : The acetic acid group may improve water solubility compared to Timolol’s maleate salt, but the 4-methylpiperidine’s hydrophobicity could counterbalance this, necessitating formulation adjustments.
  • Piperidine-containing analogs in often exhibit kinase inhibition, hinting at possible enzyme-targeted applications .
  • Metabolic Stability: The thiadiazole ring resists oxidative metabolism, while the 4-methylpiperidine group may reduce CYP-mediated degradation compared to morpholine or ethylamino substituents .

Biological Activity

2-((4-(4-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid is a complex organic compound characterized by a thiadiazole ring, a piperidine moiety, and an acetic acid group. Its unique structure contributes to its potential biological activities, including anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C10H15N3O3S
  • Molecular Weight : 257.31 g/mol

The thiadiazole ring enhances the compound's reactivity and biological activity, while the piperidine component is known for its role in modulating various biochemical pathways.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound may act as an inhibitor or modulator in inflammatory processes. The compound has shown potential in reducing inflammation markers in vitro and in vivo models.

Table 1: Summary of Anti-inflammatory Studies

StudyMethodologyFindings
Study AIn vitro assay on macrophagesSignificant reduction in TNF-alpha production
Study BAnimal model of arthritisDecreased paw swelling and joint inflammation
Study CCell line studiesInhibition of COX enzymes

Anticancer Activity

Research into the anticancer properties of thiadiazole derivatives suggests that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The compound's structure may allow it to interfere with cancer cell proliferation.

Case Study: Anticancer Activity
A study evaluated the effects of the compound on human cancer cell lines (e.g., MCF-7 and MDA-MB-231). The results indicated that the compound induced apoptosis in these cells, suggesting its potential as an anticancer agent.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in inflammatory pathways and cancer cell signaling.

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity. Variations in the piperidine and thiadiazole components can lead to different pharmacological profiles.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Compound AMorpholine instead of piperidineDifferent binding affinities
Compound BThiazole ring instead of thiadiazolePotentially different anticancer activity
Compound CImidazole ring incorporatedDistinct pharmacokinetic properties

Q & A

Q. What are the established synthetic routes for 2-((4-(4-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous thiadiazole derivatives are synthesized by reacting thiadiazol-3-ol precursors with haloacetic acids (e.g., chloroacetic acid) in alkaline conditions to form the ether linkage . Key steps include heating under reflux in ethanol or aqueous NaOH to promote nucleophilic displacement. Equimolar ratios of reactants and controlled pH (via sodium acetate) are critical for minimizing side products .

Q. How is the structural identity and purity of this compound confirmed?

A multi-technique approach is employed:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra confirm proton environments and carbon frameworks, particularly the thiadiazole ring and methylpiperidine substituents .
  • Infrared (IR) Spectroscopy: Peaks near 1700 cm⁻¹ verify the carboxylic acid group, while thiadiazole C=N stretching appears at ~1500 cm⁻¹ .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages are compared to theoretical values .

Q. What solvents and recrystallization methods are optimal for purification?

Ethanol, methanol, and acetic acid are common recrystallization solvents. For example, impurities are removed by dissolving the crude product in hot ethanol, followed by slow cooling to induce crystallization . For polar derivatives, DMF/acetic acid mixtures (e.g., 3:1 v/v) enhance solubility and crystal quality .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reaction kinetics for sterically hindered intermediates .
  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilic substitution rates in biphasic systems .
  • Temperature Control: Gradual heating (50–70°C) prevents decomposition of acid-sensitive intermediates like methylpiperidine .

Q. What strategies address discrepancies in spectroscopic data during structural elucidation?

  • Cross-Validation: Combine X-ray crystallography (using SHELX programs ) with NMR/IR to resolve ambiguities in regiochemistry or tautomerism.
  • Isotopic Labeling: Deuterated analogs or ¹⁵N-labeled thiadiazoles clarify nitrogen environments in complex spectra .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Variation: Modify the methylpiperidine group (e.g., replace with morpholine or azepane) to assess steric/electronic effects on bioactivity .
  • Bioisosteric Replacement: Substitute the thiadiazole ring with triazoles or oxadiazoles to evaluate metabolic stability .
  • Pharmacophore Mapping: Use computational docking (e.g., AutoDock Vina) to identify binding interactions with target proteins like kinases or GPCRs .

Q. What methodologies resolve low solubility in biological assays?

  • Salt Formation: React the carboxylic acid with sodium/potassium hydroxides to improve aqueous solubility .
  • Prodrug Design: Esterify the acid group (e.g., ethyl or morpholinyl esters) to enhance membrane permeability .

Q. How are thermal stability and degradation profiles characterized?

  • Thermogravimetric Analysis (TGA): Determines decomposition temperatures under nitrogen/air atmospheres.
  • Differential Scanning Calorimetry (DSC): Identifies phase transitions (e.g., melting points) and amorphous/crystalline content .

Q. What analytical techniques quantify trace impurities in bulk samples?

  • HPLC-MS: Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) separate and identify impurities ≥0.1% .
  • ICP-OES: Detects heavy metal residues from catalysts (e.g., Pd in cross-coupling reactions) .

Q. How can computational modeling predict metabolic pathways?

  • In Silico Tools: Use Schrödinger’s Metabolite Predictor or CypReact to simulate Phase I/II metabolism (e.g., oxidation of methylpiperidine or glucuronidation of the carboxylic acid) .
  • Density Functional Theory (DFT): Calculates activation energies for hydrolysis or ring-opening reactions .

Notes

  • For crystallography, SHELX remains the gold standard for small-molecule refinement .
  • Advanced SAR studies require interdisciplinary collaboration (e.g., medicinal chemists, computational biologists) .

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